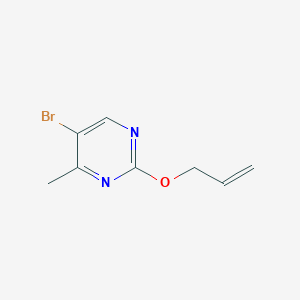
5-ブロモ-4-メチル-2-(プロプ-2-エン-1-イルオキシ)ピリミジン
概要
説明
5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine is a chemical compound with the molecular formula C8H8BrN3O. This pyrimidine derivative has been synthesized and characterized for various biological and chemical applications.
科学的研究の応用
5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Many pyrimidine derivatives are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
Pyrimidine derivatives can act as inhibitors or activators of their target proteins. They may bind to the active site of an enzyme, preventing its normal substrate from binding and thus inhibiting its activity .
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some pyrimidine derivatives are known to inhibit DNA synthesis, which can lead to cell death .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of pyrimidine derivatives can vary widely. Factors such as the compound’s solubility, stability, and molecular size can all affect its pharmacokinetics .
Result of Action
The molecular and cellular effects of a pyrimidine derivative would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme required for cell growth, the result could be cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can all influence the action of a pyrimidine derivative. For example, the compound’s stability could be affected by temperature, while its ability to bind to its target could be influenced by the pH .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine typically involves the reaction of 4-methyl-2-(prop-2-en-1-yloxy)pyrimidine with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyrimidine ring.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The process may involve the use of continuous flow reactors to enhance reaction efficiency and safety.
化学反応の分析
Types of Reactions
5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Addition Reactions: The prop-2-en-1-yloxy group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.
類似化合物との比較
Similar Compounds
4-Methyl-2-(prop-2-en-1-yloxy)pyrimidine: Lacks the bromine atom, resulting in different reactivity and biological properties.
5-Bromo-2-(prop-2-en-1-yloxy)pyrimidine: Similar structure but without the methyl group, affecting its chemical behavior and applications.
Uniqueness
5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine is unique due to the presence of both the bromine atom and the prop-2-en-1-yloxy group, which confer distinct chemical and biological properties.
特性
IUPAC Name |
5-bromo-4-methyl-2-prop-2-enoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-3-4-12-8-10-5-7(9)6(2)11-8/h3,5H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKNTFXEKALGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















